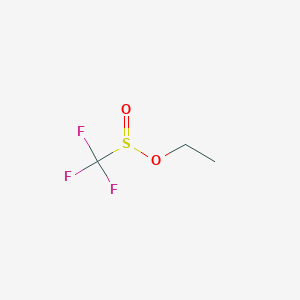

Ethyl trifluoromethanesulfinate

Description

General Academic Context of Organosulfur Compounds and Triflate Esters

Organosulfur compounds, a class of organic substances characterized by the presence of a carbon-sulfur bond, are fundamental to various areas of chemical research and are found in numerous natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.com These compounds are noted for their diverse properties, which arise from the ability of sulfur to exist in multiple oxidation states and to form stable bonds with carbon and other elements. taylorandfrancis.combritannica.com In chemical research, organosulfur compounds are highly valued as reagents for synthesizing new molecules. britannica.com

Within this broad category, triflate esters, also known as trifluoromethanesulfonate (B1224126) esters (R-OTf), represent a particularly important functional group. wikipedia.org The triflate group (CF₃SO₃⁻) is the conjugate base of triflic acid (CF₃SO₃H), a superacid, which makes the triflate anion exceptionally stable. wikipedia.orgatamanchemicals.com This stability is a result of resonance, which delocalizes the negative charge across the three oxygen atoms, and the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group. wikipedia.org Consequently, the triflate group functions as an excellent leaving group in organic reactions, facilitating processes like nucleophilic substitution and metal-catalyzed cross-coupling reactions. wikipedia.orgrsc.org Alkyl triflates are recognized as powerful alkylating agents due to the ease with which the triflate anion is displaced. rsc.org

Significance in Contemporary Organic Synthesis Methodologies

Ethyl trifluoromethanesulfonate (EtOTf), also commonly referred to as ethyl triflate, is a clear, colorless to yellow liquid that serves as a powerful and highly reactive ethylating agent in organic synthesis. chemicalbook.comsigmaaldrich.comchemicalbook.com Its enhanced reactivity compared to conventional alkylating agents like alkyl halides or other alkyl sulfonates is attributed to the extreme electron-withdrawing nature of the trifluoromethanesulfonyl group. chemicalbook.com

The primary significance of ethyl trifluoromethanesulfonate lies in its ability to introduce an ethyl group to a wide variety of nucleophiles. sigmaaldrich.comsigmaaldrich.com This makes it a crucial reagent in numerous synthetic transformations. Furthermore, because the triflate anion is a superior leaving group, EtOTf is highly effective in nucleophilic substitution and elimination reactions. sigmaaldrich.comsigmaaldrich.com

Key applications in modern synthesis include:

Ethylation: It is widely used to attach an ethyl group to various substrates, including N-heterocycles, S,N-heterocycles, organophosphorus compounds, imines, and enol silyl (B83357) ethers. nih.gov

Cationic Polymerization: Ethyl trifluoromethanesulfonate acts as a cationic polymerization agent for the production of various synthetic resins, such as polyacrylates and polyurethanes. chemicalbook.comchemicalbook.com

Ionic Liquid Synthesis: It is employed as a precursor in the halogen-free synthesis of ionic liquids that feature the triflate anion. sigmaaldrich.comsigmaaldrich.comnih.gov This is typically achieved by reacting ethyl triflate with organic bases like amines or phosphines. nih.gov

Table 1: Physicochemical Properties of Ethyl Trifluoromethanesulfonate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 425-75-2 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₃H₅F₃O₃S | nih.gov |

| Molecular Weight | 178.13 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Clear colorless to yellow liquid | chemicalbook.com |

| Density | 1.374 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 115 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.336 | sigmaaldrich.com |

Evolution of Research Interest and Applications

The scientific community's interest in compounds containing the trifluoromethyl group dates back to the early 20th century, with initial investigations into their biological activity beginning in 1927. wikipedia.org The development of trifluoromethylation chemistry has since become a dynamic and rapidly evolving field, driven by the unique properties the CF₃ group imparts to molecules, particularly in pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net

The synthesis of triflate esters has seen significant methodological advancements. Historically, preparation methods could be harsh, but newer procedures allow for the synthesis of compounds like ethyl trifluoromethanesulfonate under much milder conditions and with higher yields. google.com For instance, the reaction of trifluoromethanesulfonic anhydride (B1165640) with triethyl orthoformate or the reaction of triflic acid with diethyl carbonate provides efficient, high-purity access to the reagent. nih.govchemicalbook.com

Research has also expanded the scope of trifluoromethyl- and trifluoromethylthio-containing reagents. acs.orgnih.gov While ethyl trifluoromethanesulfonate is primarily an ethylating agent, the broader research context includes the development of novel reagents for electrophilic, nucleophilic, and radical trifluoromethylation and trifluoromethylthiolation. wikipedia.orgacs.orgwikipedia.org This ongoing innovation has broadened the synthetic chemist's toolkit, enabling the incorporation of fluorine-containing moieties into complex molecules with greater precision. acs.orgmdpi.com The application of ethyl triflate has also evolved, with its use in the creation of specialized materials like triflate-anion ionic liquids becoming a notable area of research. nih.gov

Table 2: Key Reaction Types Involving Ethyl Trifluoromethanesulfonate

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Ethylation | Transfer of an ethyl group to a nucleophilic substrate. The triflate anion acts as an excellent leaving group. | sigmaaldrich.comsigmaaldrich.com |

| Ionic Liquid Formation | Alkylation of organic bases (e.g., amines, phosphines) to form quaternary ammonium (B1175870) or phosphonium (B103445) triflate salts. | nih.gov |

| Cationic Polymerization | Initiates the polymerization of monomers like acrylates to form synthetic resins. | chemicalbook.comchemicalbook.com |

| Nucleophilic Substitution | The ethyl group undergoes substitution by a wide range of nucleophiles due to the highly labile triflate leaving group. | wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C3H5F3O2S |

|---|---|

Molecular Weight |

162.13 g/mol |

IUPAC Name |

ethyl trifluoromethanesulfinate |

InChI |

InChI=1S/C3H5F3O2S/c1-2-8-9(7)3(4,5)6/h2H2,1H3 |

InChI Key |

FMWQBCIADYCYHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Pathways and Advanced Methodologies for Ethyl Trifluoromethanesulfonate

Direct Esterification Routes

Direct esterification methods provide a straightforward approach to the synthesis of ethyl trifluoromethanesulfonate (B1224126) by reacting an ethyl group source directly with trifluoromethanesulfonic acid.

Reaction of Ethanol (B145695) with Trifluoromethanesulfonic Acid

The reaction between ethanol and trifluoromethanesulfonic acid is a fundamental method for preparing ethyl trifluoromethanesulfonate. Current synthesis techniques often involve the reaction of ethanol with trifluoromethanesulfonic acid, which results in a mixture containing the desired ethyl triflate and water. This mixture then requires subsequent separation and drying steps to isolate the pure product. google.com

Synthesis from Diethyl Carbonate and Trifluoromethanesulfonic Acid

A convenient and efficient synthesis of ethyl trifluoromethanesulfonate utilizes the reaction of trifluoromethanesulfonic acid with diethyl carbonate. nih.gov This method is advantageous as it employs inexpensive and non-toxic reagents. nih.gov The reaction can be facilitated by the presence of benzoyl chloride, leading to the formation of ethyl triflate and ethyl benzoate (B1203000) as a valuable co-product. A key benefit of this approach is the ease of separation, as the volatile ethyl triflate can be readily distilled from the reaction mixture. nih.gov Another reported method involves the reaction of diethyl sulfate (B86663) with trifluoromethanesulfonic acid. google.comchemicalbook.com In a large-scale continuous process, trifluoromethanesulfonic acid and diethyl sulfate are reacted at elevated temperatures, followed by reactive distillation to yield high-purity ethyl trifluoromethanesulfonate. google.comchemicalbook.com

| Reactants | Reaction Conditions | Yield | Purity | Reference |

| Trifluoromethanesulfonic acid, Diethyl sulfate | Initial heating at 60°C for 2 hours, followed by continuous addition of reactants and reactive distillation at 120-140°C. | 92.7% | 99.4% | chemicalbook.com |

| Trifluoromethanesulfonic acid, Diethyl carbonate, Benzoyl chloride | Heating and subsequent distillation of the product. | Near 100% (raw) | Not specified | nih.gov |

Salt Metathesis Approaches

Salt metathesis, or double displacement, offers an alternative route to ethyl trifluoromethanesulfonate, typically involving a reaction between an ethyl halide and a metal triflate salt.

Reaction of Ethyl Iodide with Silver Trifluoromethanesulfonate

The reaction of an alkyl iodide, such as ethyl iodide, with silver trifluoromethanesulfonate is a classic method for preparing triflate esters. google.com In this reaction, the silver salt exchanges its triflate anion with the iodide from the ethyl iodide. This process yields the desired ethyl trifluoromethanesulfonate and a precipitate of silver iodide. google.com The insoluble nature of the silver iodide byproduct facilitates its removal by simple filtration, yielding a relatively pure solution of the triflate ester. google.com While effective, a significant drawback of this method is the high cost of the silver trifluoromethanesulfonate starting material. google.com

| Reactants | Products | Key Features | Reference |

| Ethyl Iodide, Silver Trifluoromethanesulfonate | Ethyl Trifluoromethanesulfonate, Silver Iodide | Formation of insoluble silver iodide simplifies purification; High cost of silver salt. | google.com |

Preparation from Trifluoromethanesulfonic Anhydride (B1165640)

Trifluoromethanesulfonic anhydride is a highly reactive reagent that can be used to synthesize ethyl trifluoromethanesulfonate under mild conditions, avoiding the high temperatures often required in other methods.

Reaction with Triethyl Orthoformate

A particularly high-yielding and efficient method for synthesizing ethyl trifluoromethanesulfonate involves the reaction of trifluoromethanesulfonic anhydride with triethyl orthoformate. google.com This reaction proceeds smoothly under mild conditions. Typically, triethyl orthoformate is added slowly to the anhydride under an ice bath, and the reaction is allowed to proceed at room temperature. chemicalbook.comchemicalbook.comgoogle.com The reaction is rapid, often completing within 15 minutes, and produces ethyl trifluoromethanesulfonate along with ethyl formate (B1220265) as the only byproduct. google.com The low boiling point of the ethyl formate byproduct allows for easy removal by distillation, resulting in a high yield of the pure product. google.com This method's mild conditions make it suitable for synthesizing even unstable triflate esters that are difficult to prepare via other routes. google.com

| Reactants (Equimolar) | Reaction Conditions | Yield | Reference |

| Triethyl Orthoformate (30 mmol), Trifluoromethanesulfonic Anhydride (30 mmol) | Slow addition in an ice bath, then 15 min at 25°C. | 94% | chemicalbook.comchemicalbook.comgoogle.com |

Green Chemistry Considerations in Synthesis

No published data is available.

Solvent-Free and Halogen-Free Methods

No published data is available.

There are no established or reported solvent-free or halogen-free synthetic pathways for ethyl trifluoromethanesulfinate in the current body of scientific literature. The development of such methods would represent a significant advancement in the sustainable production of this chemical compound. Future research in this area would be invaluable for industries seeking to reduce their environmental footprint by minimizing solvent waste and avoiding the use of halogenated reagents.

Applications of Ethyl Trifluoromethanesulfonate in Advanced Organic Synthesis

Selective Ethylating and Alkylating Reagent

Ethyl trifluoromethanesulfonate (B1224126) is a potent electrophile widely employed for the introduction of ethyl groups into organic molecules. sigmaaldrich.com The strong electron-withdrawing nature of the trifluoromethanesulfonyl group renders the ethyl group highly susceptible to nucleophilic attack, making EtOTf significantly more reactive than traditional alkylating agents like ethyl halides or other alkyl sulfonates. This heightened reactivity allows for the ethylation of even weakly nucleophilic substrates under mild conditions.

Introduction of Ethyl Moieties into Complex Organic Molecules

The selective introduction of an ethyl group into complex molecular architectures is a critical transformation in the synthesis of pharmaceuticals and natural products. Ethyl trifluoromethanesulfonate has proven to be an invaluable tool in this regard, enabling efficient ethylation where other reagents fail. For instance, in the total synthesis of the sterically congested Daphniphyllum alkaloids, paxdaphnine A and daphlongamine B, a triflate intermediate was pivotal. acs.org While not a direct ethylation, the use of a triflate precursor highlights the utility of this functional group in facilitating key bond formations in the construction of complex natural products. acs.org The exceptional reactivity of triflates allows for reactions to proceed under conditions that are compatible with a wide range of sensitive functional groups present in intricate molecules.

Functionalization of Oxygen- and Sulfur-Containing Substrates

Ethyl trifluoromethanesulfonate is highly effective for the ethylation of oxygen- and sulfur-containing functional groups. Alcohols and phenols are readily converted to their corresponding ethyl ethers. This transformation is crucial for protecting hydroxyl groups or for modifying the pharmacological properties of a molecule.

Similarly, thiols and other sulfur-containing compounds can be efficiently S-ethylated using ethyl triflate. The formation of thioethers is a key step in the synthesis of many biologically active compounds and advanced materials. The high reactivity of EtOTf ensures that these reactions proceed to completion, often at low temperatures, which is advantageous when dealing with sensitive sulfur-containing molecules that are prone to oxidation or other side reactions.

N-Alkylation and S-Alkylation Strategies

The N-alkylation of amines and the S-alkylation of sulfur-containing compounds are fundamental transformations in organic chemistry. Ethyl trifluoromethanesulfonate is a preferred reagent for these reactions due to its high efficiency and broad substrate scope. It readily reacts with a variety of nitrogen-containing compounds, including primary and secondary amines, as well as nitrogen-containing heterocycles, to afford the corresponding ethylated products. This reactivity is harnessed in the synthesis of ionic liquids, where amines are alkylated with reagents like ethyl triflate to produce quaternary ammonium (B1175870) salts with triflate anions. sigmaaldrich.com

In a similar vein, the S-alkylation of thiols, sulfides, and other sulfur nucleophiles is readily achieved with ethyl triflate. The resulting sulfonium (B1226848) salts are valuable intermediates in their own right, finding application in various synthetic transformations. The robust nature of the S-alkylation with ethyl triflate allows for the efficient construction of complex sulfur-containing molecules.

Carbon-Heteroatom Bond Forming Reactions

The ability of ethyl trifluoromethanesulfonate to form bonds between carbon and various heteroatoms extends beyond oxygen and sulfur. Its high electrophilicity makes it a suitable partner for a range of nucleophilic heteroatomic species.

Construction of Carbon-Nitrogen Bonds

As previously mentioned, the formation of carbon-nitrogen bonds via N-alkylation is a prominent application of ethyl trifluoromethanesulfonate. This reaction is not limited to simple amines but can also be applied to more complex nitrogenous bases and heterocycles. The resulting quaternary ammonium triflates are often crystalline solids, which can facilitate their purification. The triflate anion is a weakly coordinating counterion, which can be beneficial in subsequent reactions of the ethylated product.

Applications in Polymerization Chemistry

Ethyl trifluoromethanesulfonate serves as a highly efficient initiator for cationic polymerization, a process used to synthesize a variety of polymers. rsc.org Its ability to generate a carbocationic species upon reaction with a monomer initiates the polymerization cascade.

Ethyl triflate has been successfully employed in the cationic polymerization of vinyl ethers, such as ethyl vinyl ether (EVE). rsc.orgnih.gov The polymerization can be well-controlled, leading to poly(vinyl ether)s with specific molecular weights and tacticities. nih.gov The use of certain ligands in conjunction with the ethyl triflate initiator can influence the stereochemistry of the resulting polymer. nih.gov

Furthermore, ethyl trifluoromethanesulfonate is an effective initiator for the living cationic polymerization of various monomers. Living polymerization techniques allow for the synthesis of polymers with well-defined architectures, such as block copolymers. For example, ethyl triflate can initiate the polymerization of one type of monomer, and after its consumption, a second monomer can be added to grow a second block, resulting in a well-defined block copolymer. This level of control is crucial for the design of advanced materials with tailored properties.

Below is a table summarizing the application of ethyl trifluoromethanesulfonate in the polymerization of ethyl vinyl ether (EVE) under different conditions.

| Initiator | Monomer | Solvent | Temperature (°C) | Resulting Polymer | Reference |

| Ethyl trifluoromethanesulfonate | Ethyl Vinyl Ether | Various | Room Temperature | Poly(ethyl vinyl ether) | rsc.org |

| Ethyl trifluoromethanesulfonate/Ligand | Ethyl Vinyl Ether | Various | Not specified | Poly(ethyl vinyl ether) with controlled tacticity | nih.gov |

Initiator for Cationic Polymerization

Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive to subsequently react with other monomers to form a polymer. wikipedia.org Ethyl trifluoromethanesulfonate (EtOTf) serves as a potent initiator for the cationic polymerization of various monomers, particularly alkenes with electron-donating substituents and heterocyclic monomers. wikipedia.orguc.edu

The initiation process involves the generation of a carbocation from the monomer. In the case of EtOTf, the highly electrophilic ethyl group is transferred to the nucleophilic monomer, creating a cationic active site on the monomer. The triflate anion (CF₃SO₃⁻) is a very stable, non-nucleophilic counter-ion, which is crucial for the propagation of the polymerization. wikipedia.org A non-nucleophilic counter-ion is essential because it does not terminate the reaction by combining with the propagating cationic chain end. wikipedia.org

The general mechanism for initiation can be represented as follows:

EtOTf + M → Et-M⁺ + TfO⁻

Where:

EtOTf is Ethyl trifluoromethanesulfonate

M is the monomer

Et-M⁺ is the initiated monomer (a carbocation)

TfO⁻ is the triflate counter-ion

This initiation step generates the active species that will continue to react with subsequent monomer units in the propagation phase of the polymerization. The high reactivity of ethyl triflate allows for rapid and efficient initiation, often at low temperatures.

Ring-Opening Polymerization of Heterocycles (e.g., Tetrahydrofuran)

Ethyl trifluoromethanesulfonate is a well-established initiator for the cationic ring-opening polymerization (CROP) of heterocyclic monomers, with the polymerization of tetrahydrofuran (B95107) (THF) being a classic example. acs.orgnih.gov The polymerization of THF leads to the formation of polytetrahydrofuran (PTHF), a valuable polyether polyol.

The mechanism of THF polymerization initiated by ethyl triflate proceeds through the formation of a tertiary oxonium ion. The initiation involves the ethylation of the oxygen atom of the THF ring by ethyl triflate, which results in the opening of the ring and the formation of a propagating oxonium ion species. uc.edunih.gov

Kinetic studies of the ring-opening polymerization of THF initiated by ethyl trifluoromethanesulfonate, conducted using 19F and 1H Nuclear Magnetic Resonance (NMR) spectroscopy, have provided evidence for an equilibrium between the propagating oxonium ion and a covalent ester species. acs.org This equilibrium is a key feature of the "living" nature of this polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

The polymerization can be terminated by the addition of a nucleophile, which reacts with the active chain end. This allows for the introduction of specific end-groups to the polymer chain, further highlighting the synthetic utility of this method.

Synthesis of Specialty Polymers (e.g., Polyurethanes, Polyacrylates)

While the primary role of ethyl trifluoromethanesulfonate in polymerization is as a cationic initiator, its influence extends to the synthesis of specialty polymers like polyurethanes and polyacrylates, often in a more indirect or catalytic capacity.

In the synthesis of polyurethanes , which are typically formed from the reaction of diisocyanates and polyols, strong acid catalysts can be employed to accelerate the reaction. semanticscholar.org Trifluoromethanesulfonic acid (triflic acid), the parent acid of ethyl triflate, has been shown to be an effective catalyst for urethane (B1682113) formation. semanticscholar.org While direct initiation by ethyl triflate is less common for traditional polyurethane synthesis, its ability to generate cationic species can be utilized in specialized polymerization strategies or in the synthesis of monomers used in polyurethane production. bhu.ac.inl-i.co.uk For instance, fluorinated polyurethanes can be synthesized using fluorinated diols, and the synthesis of such specialized monomers can involve reactions where ethyl triflate is a key reagent. mdpi.com

For polyacrylates , which are typically synthesized via free-radical polymerization, the direct use of ethyl trifluoromethanesulfonate as an initiator is not standard. However, the principles of cationic polymerization can be applied to specific acrylate (B77674) monomers, particularly those with substituents that can stabilize a cationic charge. Furthermore, triflate chemistry is relevant in the synthesis of functionalized acrylate monomers or in post-polymerization modification reactions.

Development of Fluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Ethyl trifluoromethanesulfonate plays a significant, albeit often indirect, role in the synthesis of fluorinated organic compounds.

Enabling Reagent for Trifluoromethylation (indirectly via triflate chemistry)

Ethyl trifluoromethanesulfonate is not a direct trifluoromethylating agent, meaning it does not directly donate a CF₃ group. However, the triflate group (CF₃SO₂O⁻) is central to many modern trifluoromethylation methods. wikipedia.org The exceptional stability and leaving group ability of the triflate anion are properties that are exploited in various synthetic strategies.

For instance, aryl triflates, which can be synthesized from phenols, are important precursors in cross-coupling reactions to introduce trifluoromethyl groups. While ethyl triflate is not the direct source of the triflate in this case, the broader field of triflate chemistry, which includes reagents like ethyl triflate, has been pivotal.

Furthermore, the triflate anion itself can act as a nucleophile under certain conditions to form covalent triflates, which can then be used in subsequent transformations. nih.gov The chemistry of triflates is intrinsically linked to the development of new fluorination and trifluoromethylation methodologies.

Synthesis of Fluorinated Drug Intermediates

The incorporation of fluorine is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. wikipedia.org Ethyl trifluoromethanesulfonate, as a powerful ethylating agent and a source of the triflate group, is a valuable reagent in the multi-step synthesis of complex fluorinated pharmaceutical intermediates. sigmaaldrich.comnih.gov

For example, N-fluoropyridinium triflates, which are effective fluorinating agents, can be prepared using triflate sources in their synthesis. orgsyn.org These reagents have been used in the synthesis of fluorinated steroids. orgsyn.org While not a direct fluorinating agent itself, ethyl triflate's reactivity can be harnessed to build the carbon skeleton or to introduce functional groups that are later converted to or near a fluorine-containing moiety.

The synthesis of radiolabeled compounds for positron emission tomography (PET) is another area where triflate chemistry is crucial. Precursors for the introduction of the ¹⁸F isotope often involve triflate leaving groups to facilitate the nucleophilic fluorination reaction. nih.gov

Utilization in Complex Molecule Synthesis

The high reactivity of ethyl trifluoromethanesulfonate as an ethylating agent makes it a powerful tool in the synthesis of complex organic molecules. sigmaaldrich.com Its ability to react with a wide range of nucleophiles under mild conditions allows for the construction of intricate molecular architectures.

One notable application is in the synthesis of ionic liquids . Ethyl triflate reacts readily with various nitrogen- and phosphorus-containing organic bases, such as amines and phosphines, to produce triflate-based ionic liquids. nih.govmdpi.com These reactions are often high-yielding and can be performed without a solvent, making them an efficient and atom-economical route to these novel materials. nih.gov

In the realm of natural product synthesis and the construction of complex heterocyclic systems, the electrophilicity of ethyl triflate is harnessed to form key carbon-carbon and carbon-heteroatom bonds. The triflate anion's low nucleophilicity prevents unwanted side reactions, allowing for clean and selective transformations. The cleavage of ethers and the alkylation of a variety of substrates are common transformations where ethyl triflate is the reagent of choice. nih.gov

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

The synthesis of APIs often involves the incorporation of trifluoromethyl groups to optimize the pharmacological properties of the molecule. Trifluoromethanesulfinates serve as key reagents in this process, enabling the direct trifluoromethylation of various molecular scaffolds common in pharmaceuticals, especially heterocyclic compounds. wikipedia.orgnih.gov

One of the most significant applications is the direct C-H trifluoromethylation of heteroarenes. Research pioneered by Baran and others demonstrated that sodium trifluoromethanesulfinate, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), can effectively trifluoromethylate a wide range of nitrogen-containing heterocycles without the need for pre-functionalization (e.g., halogenation or borylation). wikipedia.orgnih.gov This method's value is highlighted by its successful application in the synthesis of the antiviral drug Trifluridine from deoxyuridine in an aqueous solution, presenting a greener chemistry approach to this pharmaceutical. santiago-lab.comsigutlabs.com

The reaction conditions are often mild and tolerant of other functional groups, which is a crucial requirement in the multi-step synthesis of complex APIs. nih.gov For example, the method has been used to modify nucleosides, such as in the synthesis of 8-CF₃-2'-deoxyguanosine, and other biologically relevant structures like pyrimidinones (B12756618) and pyridinones. nih.govbeilstein-journals.org The ability to use trifluoromethanesulfinates to modify core structures provides a direct path to novel API candidates.

Table 1: Examples of Trifluoromethylation in the Synthesis of Biologically Relevant Molecules using Sodium Trifluoromethanesulfinate (CF₃SO₂Na)

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Deoxyuridine | Trifluridine | CF₃SO₂Na, TBHP, H₂O/MeCN | 38% | santiago-lab.com |

| 2'-Deoxyguanosine | 8-CF₃-2'-deoxyguanosine | CF₃SO₂Na, TBHP, H₂O/DCM | 39% | nih.gov |

| Caffeine | 8-CF₃-Caffeine | CF₃SO₂Na, TBHP, H₂O/DCM | 99% | nih.gov |

| Indole | 3-CF₃-Indole | CF₃SO₂Na, TBHP, H₂O/DCM | 61% | nih.gov |

This method is not limited to C-H bonds. Copper-catalyzed aminotrifluoromethylation of alkenes using sodium trifluoromethanesulfinate allows for the synthesis of complex trifluoromethylated indolines and pyrrolidines, which are privileged structures in medicinal chemistry. rsc.org Similarly, the reaction can be used to create α-trifluoromethylated ketones from vinyl azides or β-trifluoromethyl ketones from the ring-opening of cyclopropanols, providing access to diverse fluorinated building blocks for API construction. nih.govresearchgate.net

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without having to re-design the entire synthetic route. The direct C-H trifluoromethylation enabled by trifluoromethanesulfinates is exceptionally well-suited for LSF. nih.govd-nb.info

The ability of sodium trifluoromethanesulfinate to selectively introduce a CF₃ group into complex molecular architectures, often with high regioselectivity, is a key advantage. nih.gov The reaction's tolerance for a wide array of functional groups—including esters, ketones, halides, amides, and alcohols—means that it can be applied to fully elaborated drug molecules. nih.gov For instance, the site-selective trifluoromethylation of the antiarrhythmic drug Amiodarone has been demonstrated, showcasing the method's utility on intricate pharmaceutical scaffolds. nih.gov

The development of photoredox catalysis has further expanded the scope of trifluoromethanesulfinates in LSF. nih.gov Using a photocatalyst and visible light, the generation of the CF₃ radical can be controlled under exceptionally mild, room-temperature conditions. This enhances functional group tolerance and, in some cases, provides alternative or improved selectivity compared to purely oxidative methods. nih.govnih.gov

Table 2: Late-Stage C-H Trifluoromethylation of Complex Molecules using Trifluoromethanesulfinate Reagents

| Parent Molecule | Reagents & Conditions | Site of Trifluoromethylation | Yield (%) | Reference |

|---|---|---|---|---|

| Ganciclovir Triacetate | CF₃SO₂Na, Ag₂O, K₂S₂O₈ | C8 of Guanine Ring | 74% | researchgate.net |

| Pentoxifylline | CF₃SO₂Na, Ag₂O, K₂S₂O₈ | C8 of Xanthine Ring | 95% | researchgate.net |

| Amiodarone Derivative | Thianthrenation, then (bpy)Cu(CF₃)₃, Ru(bpy)₃(PF₆)₂ | para-position of Phenoxy Ring | 75% | nih.gov |

These LSF strategies empower medicinal chemists to quickly probe the impact of a trifluoromethyl group at various positions on a lead compound, accelerating the drug discovery process by providing crucial data on how such modifications affect target binding, potency, and pharmacokinetic properties. mdpi.com The ready availability, low cost, and operational simplicity of sodium trifluoromethanesulfinate have cemented its role as an indispensable tool for advanced API synthesis and late-stage functionalization. thieme-connect.comjy-chemical.com

Role of Ethyl Trifluoromethanesulfonate in Materials Science Research

Synthesis of Ionic Liquids

Ethyl trifluoromethanesulfonate (B1224126) is instrumental in the synthesis of high-purity ionic liquids (ILs), particularly those containing the triflate (CF₃SO₃⁻) anion. These ILs are of great interest for various applications due to their hydrolytic stability, which is superior to ILs with more common anions like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻). researchgate.net

Formation of Triflate Anion-Containing Ionic Liquids

The triflate anion is a key component in a generation of hydrolytically stable ionic liquids. researchgate.net Ethyl trifluoromethanesulfonate serves as a direct precursor for introducing both the ethyl cation and the triflate anion in a single step. A significant advancement in this area is a solvent- and halogen-free synthesis method that utilizes ethyl trifluoromethanesulfonate. nih.govnih.gov This process is noted for its high efficiency and the exceptional quality of the resulting ionic liquids, which can achieve residual water content below 10 ppm and have no detectable halide impurities. nih.govmdpi.com The absence of such impurities is particularly critical for the performance of ionic liquids in electrochemical applications. researchgate.netnih.gov

Direct Alkylation of Organic Bases for Ionic Liquid Production

A highly effective and "green" method for producing triflate-based ionic liquids is the direct alkylation of organic bases with ethyl trifluoromethanesulfonate. nih.govmdpi.com This method can be applied to a wide range of organic bases, including amines, phosphines, and various heterocyclic compounds. researchgate.netnih.gov

The synthesis is typically carried out under solvent-free conditions, often at controlled temperatures starting from 0 °C, and results in nearly quantitative yields. nih.govmdpi.com This approach boasts a high atom economy (close to 100%) and an excellent E-factor, signifying minimal waste production. nih.gov The reaction involves the direct addition of the ethyl group from ethyl triflate to the organic base, forming the desired cation, while the triflate serves as the counter-anion. nih.govmdpi.com This clean and efficient process avoids the formation of side products that are common in other synthesis methods, such as metathesis reactions which often result in halide contamination. nih.govmdpi.com

| Organic Base | Resulting Ionic Liquid Cation | Yield | Reference |

|---|---|---|---|

| N-methylimidazole | 1-Ethyl-3-methylimidazolium (B1214524) | Quantitative | nih.gov |

| Pyridine | N-Ethylpyridinium | Quantitative | researchgate.net |

| Trialkylamines | Tetraalkylammonium | Quantitative | nih.govmdpi.com |

| Trialkylphosphines | Tetraalkylphosphonium | Quantitative | nih.govmdpi.com |

| N,N,N',N'-tetramethylguanidine | N''-ethyl-N,N,N',N'-tetramethylguanidinium | Quantitative | researchgate.netacs.org |

Functional Materials Development

The utility of ethyl trifluoromethanesulfonate extends beyond IL synthesis into the creation of various functional materials, leveraging either its reactivity directly or the unique properties of the ionic liquids it helps create.

Role in Advanced Polymer Synthesis

Ethyl trifluoromethanesulfonate acts as a powerful cationic polymerization agent for producing a range of synthetic resins, including polyurethanes and polyacrylates. chemicalbook.com Its high ethylating strength facilitates the initiation of polymerization in various monomers. chemicalbook.com The resulting polymers often incorporate the triflate group, which can impart unique properties. For instance, poly(3,4-ethylenedioxythiophene)-trifluoromethanesulfonate is a notable conductive polymer used as a transparent conductor material. bohrium.com Research has also been conducted on synthesizing novel fluorinated acrylate (B77674) polymers, where the reactivity of reagents like ethyl trifluoromethanesulfonate is crucial for building the polymer backbone or adding specific functional groups. researchgate.netresearchgate.net

Applications in Electrochemical Systems (via derived ionic liquids)

Ionic liquids derived from ethyl trifluoromethanesulfonate are highly valued in electrochemistry. rsc.org Their high ionic conductivity, wide electrochemical potential windows, and thermal stability make them excellent candidates for electrolytes. rsc.orgmdpi.com

| Ionic Liquid | Key Property | Application Area | Reference |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([emim][OTf]) | Good ionic conductivity, electrochemical stability | Electrolyte for dual-graphite batteries | mdpi.com |

| N-Butyl-N-methylpyrrolidinium trifluoromethanesulfonate | High thermal and electrochemical stability | General electrochemical applications | researchgate.net |

| Imidazolium-based triflate ILs | Low viscosity, wide potential window | Capacitive energy storage, CO2 reduction | acs.orgmdpi.com |

Solvents for Separation Science

The unique physicochemical properties of ionic liquids synthesized from ethyl trifluoromethanesulfonate make them effective solvents in separation science. Their negligible vapor pressure, thermal stability, and tunable solvency are highly advantageous. For example, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate has been successfully used as a solvent to alter the vapor-liquid equilibria of mixtures, facilitating the separation of compounds like ethyl acetate (B1210297) and ethanol (B145695). msesupplies.com In such systems, the ionic liquid acts as an entrainer, modifying the relative volatility of the components to make separation via distillation more efficient. msesupplies.com This demonstrates the potential of these materials to replace traditional volatile organic solvents in industrial separation processes.

Based on a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published experimental and computational data for the specific chemical compound Ethyl trifluoromethanesulfinate (CF₃S(O)OCH₂CH₃) . The information required to generate a thorough and scientifically accurate article according to the provided outline is not available in the public domain.

Searches for spectroscopic and computational characterization of this compound did not yield any specific results for this molecule. The scientific literature is largely silent on its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) properties.

It is important to distinguish this compound from the similarly named but structurally different Ethyl trifluoromethanesulfonate (CF₃SO₂OCH₂CH₃) , commonly known as ethyl triflate. This sulfonate is a well-studied and widely used reagent, and a vast amount of spectroscopic data exists for it. However, per the strict instructions to focus solely on this compound, the data for the sulfonate cannot be used.

While the parent salt, sodium trifluoromethanesulfinate, is a known commercial reagent used in chemical synthesis, there appear to be no studies detailing the preparation and subsequent detailed spectroscopic characterization of its ethyl ester.

Therefore, it is not possible to provide the requested article without fabricating data, which would violate the core principles of scientific accuracy. All attempts to locate the necessary information for each section and subsection of the proposed outline for this compound have been unsuccessful.

Advanced Spectroscopic and Computational Characterization of Ethyl Trifluoromethanesulfonate

X-ray Crystallography and Structural Elucidation (of related triflate salts)

Ethyl trifluoromethanesulfonate (B1224126) is a liquid at ambient temperature, which precludes routine single-crystal X-ray diffraction analysis of the compound itself. sigmaaldrich.comsigmaaldrich.com However, the structural features of the triflate functional group can be thoroughly understood by examining the extensive crystallographic data available for various crystalline organic and inorganic triflate salts. iucr.orgnih.gov The triflate anion (CF₃SO₃⁻) is known for its stability, which is attributed to resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive effect of the trifluoromethyl group. wikipedia.orgyoutube.com

In the solid state, triflate-containing compounds often exhibit non-classical C-H···O hydrogen bonds, where the hydrogen atoms of alkyl groups interact with the negatively polarized oxygen atoms of the sulfonate group. nih.gov These interactions, along with potential C-F···F-C contacts, play a significant role in the crystal packing, leading to the formation of distinct polar and nonpolar domains within the crystal lattice. nih.gov

Below is a table summarizing representative bond lengths and angles for the triflate moiety, derived from the crystallographic analysis of related bis(triflate) esters. nih.gov

| Parameter | Typical Value (Å or °) | Description | Reference |

|---|---|---|---|

| S-O(ester) Bond Length | ~1.57 | Distance between sulfur and the ester oxygen | nih.gov |

| S=O Bond Length | ~1.42 | Average distance for the two terminal sulfonyl oxygens | nih.gov |

| S-C Bond Length | ~1.83 | Distance between sulfur and the trifluoromethyl carbon | nih.gov |

| C-F Bond Length | ~1.32 | Average carbon-fluorine bond distance | nih.gov |

| O=S=O Bond Angle | ~122° | Angle between the two terminal sulfonyl oxygens | nih.gov |

| O=S-C Bond Angle | ~105° | Average angle involving a terminal oxygen, sulfur, and carbon | nih.gov |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the molecular properties of ethyl trifluoromethanesulfonate, offering insights that complement experimental data. These methods can be used to determine stable geometries, conformational preferences, and the underlying electronic structure that governs the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. u-tokyo.ac.jp For ethyl trifluoromethanesulfonate, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31G*, are used to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. The results of such calculations can corroborate experimental findings and predict structural parameters that are difficult to measure directly. rsc.org DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight the electrophilic nature of the ethyl group's carbon atoms. nih.gov

Ab initio (from first principles) molecular orbital calculations offer a more rigorous, wave-function-based approach to studying molecular systems. The Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including effects of electron correlation. u-tokyo.ac.jp This is particularly important for accurately describing dispersion forces and other non-covalent interactions. While more computationally demanding than DFT, MP2 calculations can provide more accurate energy profiles and are considered a higher level of theory, making them valuable for refining the understanding of the molecule's conformational energy landscape and intermolecular interactions. u-tokyo.ac.jp

The ethyl trifluoromethanesulfonate molecule possesses conformational flexibility due to rotation around the C-O and O-S single bonds. This leads to the existence of different conformers, primarily the anti and gauche forms, which differ in the dihedral angle between the ethyl group and the triflate group.

Computational methods like DFT or MP2 can be used to map the potential energy surface of the molecule as a function of these rotational angles. By calculating the energy of the molecule at various dihedral angles, a conformational energy landscape can be generated. This landscape reveals the energy minima corresponding to stable conformers (anti and gauche) and the energy barriers (transition states) that separate them. These calculations typically show that one conformer is slightly more stable than the other, though both may be present in equilibrium at room temperature. For similar dihapto-coordinated ligands, conformational isomers have been identified with energy differences on the order of 1-2 kcal/mol. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of bonds, lone pairs, and atomic charges. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. wikipedia.org

For ethyl trifluoromethanesulfonate, NBO analysis provides quantitative insight into its electronic structure:

Atomic Charges: It calculates the natural charges on each atom, confirming the high positive charge on the methylene (B1212753) and methyl carbons due to the strong electron-withdrawing nature of the triflate group. This rationalizes the molecule's potent electrophilicity. nih.gov

Hybridization: NBO analysis determines the hybridization of atomic orbitals (e.g., sp³, sp²) that constitute the bonds.

Hyperconjugation: A key output of NBO analysis is the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de It quantifies the stabilizing energy of hyperconjugative effects, such as the interaction between a C-H sigma bonding orbital and an adjacent C-O sigma antibonding orbital (σ → σ*). These delocalization effects are crucial for understanding the molecule's stability and reactivity. nih.gov

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous framework for analyzing chemical bonding and molecular structure based on the topology of the electron density. mdpi.com This theory defines atoms as spatial regions and characterizes the bonds between them through the analysis of critical points in the electron density.

While direct studies on ethyl trifluoromethanesulfonate are absent, AIM has been applied to understand interactions in systems containing the triflate anion. These studies focus on the intermolecular interactions, such as hydrogen bonding between the triflate anion and cations or solvent molecules in ionic liquids. figshare.com

Prediction of Harmonic Vibrational Wavenumbers and Force Fields

The prediction of harmonic vibrational wavenumbers and the determination of molecular force fields are powerful computational tools for interpreting and assigning experimental vibrational spectra (infrared and Raman). These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT) or ab initio methods.

Specific and detailed research on the prediction of harmonic vibrational wavenumbers and the complete force field for ethyl trifluoromethanesulfonate is not prominently featured in the published literature. A full computational study would provide a set of calculated vibrational frequencies and their corresponding intensities, which, after appropriate scaling to account for anharmonicity and other systematic errors, could be compared with experimental spectra. This comparison allows for a definitive assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending modes of the C-H, C-C, C-O, S=O, S-C, and C-F bonds, as well as the torsional modes of the molecule.

However, related studies on the trifluoromethanesulfonate anion and methyl trifluoromethanesulfonate offer some insights. A detailed vibrational study of the trifluoromethanesulfonate anion has been conducted to unambiguously assign its asymmetric stretching modes. acs.org Additionally, force field parameters for the triflate anion have been developed for use in molecular simulations of ionic liquids. acs.org For the closely related methyl trifluoromethanesulfonate, calculated vibrational amplitudes have been used in conjunction with gas-phase electron diffraction data to refine its molecular structure. acs.org

Modeling of Molecular Interactions (e.g., ion-ion, ion-water)

The modeling of molecular interactions is crucial for understanding the behavior of ethyl trifluoromethanesulfonate in various chemical environments, such as in solution or in the presence of other ions. These interactions can be studied using a variety of computational methods, including quantum mechanics and molecular dynamics simulations.

Detailed modeling studies focusing specifically on the ion-ion and ion-water interactions of isolated ethyl trifluoromethanesulfonate are scarce in the scientific literature. Such studies would be valuable for understanding its properties as a solvent, reagent, or in the formation of ionic liquids.

Research in this area has predominantly focused on the trifluoromethanesulfonate (triflate) anion as part of ionic liquids. For instance, studies have investigated the ion-ion and hydrogen-bonding interactions in solutions of 1-ethyl-3-methylimidazolium (B1214524) triflate and triflic acid using spectroscopic and computational methods. acs.org These studies highlight the nature of the interactions between the triflate anion and the imidazolium (B1220033) cation.

Furthermore, computational modeling has been employed to investigate the interactions between the triflate anion and water molecules. These studies provide insights into the solvation of the triflate anion and the structure of its hydration shell. The interaction of the triflate anion with water is a key factor in determining the properties of aqueous solutions of triflate salts and ionic liquids.

Electron Diffraction Studies for Gas Phase Structure

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the precise geometric structure of molecules in the gas phase, free from the influence of intermolecular interactions present in the condensed phases. wikipedia.org

A gas-phase electron diffraction study specifically for ethyl trifluoromethanesulfonate has not been reported in the scientific literature. However, a comprehensive GED study has been conducted on the closely related compound, methyl trifluoromethanesulfonate (CH₃OSO₂CF₃) , providing valuable insights into the structural parameters of small alkyl triflates. acs.org

The GED analysis of methyl trifluoromethanesulfonate revealed a gauche conformation, where the methyl group is oriented gauche with respect to the trifluoromethyl group. The dihedral angle φ(C-O-S-C) was determined to be 89(7)°. This experimental finding was well-reproduced by quantum chemical calculations. acs.org

The study also determined key bond lengths and angles for methyl trifluoromethanesulfonate in the gas phase. While these values are for the methyl ester, they provide a reasonable approximation for the corresponding parameters in ethyl trifluoromethanesulfonate. A comparative table of experimental and calculated geometric parameters for methyl trifluoromethanesulfonate is presented below.

Table 1: Selected Experimental and Calculated Geometric Parameters for Methyl Trifluoromethanesulfonate acs.org

| Parameter | Experimental (GED) | Calculated (B3LYP/6-31G*) |

| r(S=O) | 1.424(3) Å | 1.464 Å |

| r(S-O) | 1.571(10) Å | 1.625 Å |

| r(S-C) | 1.829(6) Å | 1.896 Å |

| r(O-C) | 1.462(12) Å | 1.458 Å |

| ∠(O=S=O) | 122.9(10)° | 122.0° |

| ∠(O=S-O) | 104.9(7)° | 104.9° |

| ∠(O=S-C) | 107.0(5)° | 106.6° |

| ∠(S-O-C) | 118.0(10)° | 112.0° |

Catalytic Applications Involving Ethyl Trifluoromethanesulfonate and Its Derivatives

As a Direct Catalyst or Initiator

The high electrophilicity of the ethyl group in ethyl trifluoromethanesulfonate (B1224126) allows it to act directly as an initiator for certain chemical transformations, most notably in polymerization reactions.

Ethyl trifluoromethanesulfonate is an effective agent for initiating cationic polymerization. sigmaaldrich.com Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers charge to a monomer, rendering it reactive. nih.gov This newly formed reactive monomer then proceeds to react with other monomers to build the polymer chain. nih.gov The process is suitable for monomers that are nucleophilic and can stabilize a positive charge, such as alkenes with electron-donating substituents and certain heterocycles. nih.gov

The initiation step involves the alkylation of the monomer by ethyl triflate. The potent ethylating power of ethyl triflate generates a carbocation or an oxonium ion from the monomer, which then serves as the propagating species for the polymer chain. For instance, its close analog, methyl triflate, is a well-documented initiator for the living cationic polymerization of tetrahydrofuran (B95107). nih.gov The triflate anion (CF₃SO₃⁻) is an excellent, non-nucleophilic counter-ion, which is crucial as it does not terminate the reaction prematurely. nih.gov This allows for the formation of polymers with controlled molecular weights and low polydispersity. nih.gov Ethyl triflate is used to produce various synthetic resins, including polyurethanes and polyacrylates. sigmaaldrich.com

Table 1: Monomers Amenable to Cationic Polymerization Initiated by Alkyl Triflates

| Monomer Class | Specific Examples | Propagating Species | Reference |

| Heterocycles | Tetrahydrofuran (THF), Cyclohexene Oxide | Oxonium Ion | nih.gov, acs.org |

| Vinyl Monomers | Isobutylvinyl ether (IBVE), Styrene Oxide | Carbenium Ion | nih.gov, acs.org |

| Vinyl Ethers | 2-Chloroethyl vinyl ether | Carbenium Ion | acs.org |

Formation of Active Catalytic Species

Beyond its direct role as an initiator, ethyl trifluoromethanesulfonate is a valuable precursor for the in situ generation of other highly active catalysts, particularly strong Lewis acids.

Metal triflates (M(OTf)n) are renowned as exceptionally effective and water-tolerant Lewis acid catalysts for a wide array of organic transformations, including Friedel-Crafts reactions, aldol (B89426) reactions, and esterifications. nih.govnih.govresearchgate.netnih.govuj.ac.za While they can be prepared and isolated, their generation in situ from more common metal salts offers a convenient and powerful strategy.

Ethyl trifluoromethanesulfonate can be used to prepare these active Lewis acids directly in the reaction vessel. The reaction of a metal halide (e.g., MCln) with ethyl triflate results in the formation of the corresponding metal triflate (M(OTf)n) and ethyl halide. This salt metathesis reaction is driven by the formation of the thermodynamically stable metal triflate. This approach allows for the use of readily available and often less expensive metal halides to generate highly active Lewis acid catalysts that can have superior performance, stability, and recyclability compared to traditional Lewis acids like AlCl₃ or BF₃. nih.gov For example, gallium(III) triflate, which can be prepared from gallium chloride and triflic acid, is a highly efficient, water-tolerant, and recyclable catalyst for various reactions. researchgate.net

Table 2: Examples of Metal Triflate-Catalyzed Reactions

| Metal Triflate Catalyst | Reaction Type | Substrates | Key Advantages | Reference(s) |

| Scandium Triflate (Sc(OTf)₃) | Acylation of Alcohols | Primary, secondary, and tertiary alcohols with acid anhydrides | Extremely high activity, effective for sterically hindered substrates | uj.ac.za |

| Rare Earth Triflates (RE(OTf)₃) | Friedel-Crafts Acylation & Alkylation | Anisole, thioanisole (B89551) with acid anhydrides | Catalytic amounts sufficient, high yields | nih.gov |

| Gallium Triflate (Ga(OTf)₃) | Friedel-Crafts Alkylation, Acylation | Various aromatics and acylating/alkylating agents | Water tolerant, low catalyst loading, recyclable, high selectivity | researchgate.net |

| Aluminum Triflate (Al(OTf)₃) | Acetal Formation, Friedel-Crafts | Aldehydes, ketones, alkynes | Stable in water, reusable, mild alternative to traditional Lewis acids | nih.gov |

| Various Metal Triflates | Friedel-Crafts Acylation | Anisole with benzoic anhydride (B1165640) | Enhanced yields in deep eutectic solvents, recyclable | nih.gov, nih.gov |

Role in Substrate Activation and Reaction Acceleration

The triflate group is one of the best leaving groups known in organic chemistry. This property is central to the ability of ethyl triflate to activate substrates and accelerate reaction rates. Research has shown that the solvolysis of ethyl trifluoromethanesulfonate is significantly faster than that of other alkyl sulfonates; for example, its acetolysis is about 30,000 times faster than that of ethyl tosylate. nih.gov This high reactivity can be harnessed to accelerate chemical reactions.

Activation can occur in two primary ways. First, ethyl triflate can directly ethylate a substrate at a heteroatom (like oxygen or nitrogen). This converts a poor leaving group (e.g., a hydroxyl group) into a much better one, facilitating subsequent nucleophilic substitution or elimination reactions.

Second, the Lewis acids (metal triflates) generated in situ from ethyl triflate are potent substrate activators. In carbonyl chemistry, the Lewis acidic metal center coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by weak nucleophiles. This mode of activation is fundamental to the catalytic activity of metal triflates in reactions like the Friedel-Crafts acylation, where they activate the acylating agent. nih.govnih.gov The high reactivity observed for triflates in solvents like DMSO is attributed to the decreased need for electrophilic solvation of the triflate anion and the high cation-solvating ability of the solvent. nih.gov

Table 3: Comparison of Sulfonate Reactivity

| Compound | Relative Rate of Acetolysis (at 25°C) | Leaving Group Ability | Reference |

| Ethyl trifluoromethanesulfonate | ~30,000 | Excellent | nih.gov |

| Ethyl tosylate | 1 | Good | nih.gov |

| Alkyl halides | Lower than sulfonates | Moderate to Good | nih.gov |

Mechanistic Studies of Catalytic Cycles (e.g., Oxidative Addition to Palladium Complexes)

Understanding the role of triflate-containing species within catalytic cycles is crucial for reaction optimization and catalyst design. A key elementary step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of an electrophile to a Pd(0) complex. Mechanistic studies have shed light on the behavior of sulfonate esters in these cycles.

While studies on ethyl triflate itself are less common, extensive research on the oxidative addition of aryl triflates to Pd(0) complexes provides significant insight. researchgate.net The oxidative addition of phenyl triflate to a Pd(0) complex, such as one bearing phosphine (B1218219) ligands, results in the formation of a Pd(II) species. researchgate.net This step involves the cleavage of the carbon-oxygen bond of the triflate and the formation of new palladium-carbon and palladium-oxygen bonds.

Table 4: Mechanistic Insights into Oxidative Addition of Aryl Sulfonates to Pd(0)

| Feature | Observation | Implication | Reference |

| Reactant | Aryl Triflates, Aryl Tosylates | Triflates are effective electrophiles for Pd-catalyzed cross-coupling. | researchgate.net |

| Effect of Anions | Rate accelerated by coordinating anions (e.g., halides). | Suggests involvement of an anionic Pd(0) complex in the rate-determining step. | researchgate.net |

| Effect of Solvents | Rate is faster in more polar solvents. | Indicates a polar transition state for the oxidative addition step. | researchgate.net |

| Product | Phenylpalladium(II) sulfonate or halide complexes | Formation of the key intermediate for subsequent reductive elimination. | researchgate.net |

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Routes

The industrial and laboratory-scale synthesis of ethyl trifluoromethanesulfinate and related triflates is undergoing a paradigm shift towards more sustainable and efficient methodologies. A key area of development is the implementation of continuous flow chemistry, which offers significant advantages over traditional batch processing.

Flow chemistry provides enhanced control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and greater reproducibility. acs.org This technology minimizes the accumulation of hazardous intermediates and can reduce waste by enabling telescoped reaction sequences where multiple synthetic steps are performed consecutively without isolating intermediates. nih.gov A patented method for the continuous production of ethyl trifluoromethanesulfonate (B1224126) involves reacting trifluoromethanesulfonic acid and diethyl sulfate (B86663) in a heated reactor, followed by continuous introduction of reactants and collection of the distilled product. thermofisher.com This process boasts a short production period, low energy consumption, and achieves product purity greater than 99% with yields exceeding 90%. thermofisher.com

Future research will likely focus on optimizing these flow processes, potentially integrating green chemistry principles such as the use of less hazardous solvents or solvent-free conditions. nih.govnih.gov The development of biocatalytic routes, where enzymes are used to catalyze the formation of trifluoromethyl-containing compounds, represents another frontier. Although currently focused on generating trifluoromethyl radicals for other transformations, the principles of biocatalysis could one day be harnessed for the direct, enantioselective synthesis of chiral trifluoromethanesulfinate esters. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Ethyl Trifluoromethanesulfonate

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Production Cycle | Long | Short thermofisher.com |

| Energy Consumption | High | Low thermofisher.com |

| Side Reactions | More prevalent (e.g., ethene formation) thermofisher.com | Minimized due to precise control acs.org |

| Safety | Higher risk with exothermic reactions | Enhanced safety, smaller reaction volumes nih.govresearchgate.net |

| Scalability | Challenging | More readily scalable acs.org |

| Yield | Lower | High (≥90%) thermofisher.com |

Exploration of Novel Reactivity Patterns and Transformations

Ethyl trifluoromethanesulfonate (also known as ethyl triflate) is well-established as a powerful ethylating agent due to the excellent leaving group ability of the triflate anion. arxiv.orgacs.org Its primary use is in introducing ethyl groups into various molecules and in nucleophilic substitution and elimination reactions. arxiv.orgacs.org A significant application is its reaction with amines to form triflate-based ionic liquids. researchgate.netarxiv.org

However, the future of this compound lies in exploring reactivity beyond simple ethylation. Research into the broader family of trifluoromethyl-sulfur compounds offers a glimpse into potential new transformations. For instance, sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, is a versatile precursor for generating trifluoromethyl radicals (·CF₃) under oxidative conditions. researchgate.netwikipedia.org These radicals can participate in a wide array of reactions, including the trifluoromethylation of heterocycles and alkenes. researchgate.net

Future investigations could explore whether this compound can be induced to participate in similar radical-mediated pathways or other novel transformations. This could involve developing new catalytic systems that activate the C-O or S-C bonds in unconventional ways. Uncovering new reaction mechanisms, such as its potential involvement in "borderline" Sₙ1/Sₙ2 solvolysis pathways where the transition state has significant charge development, could open up new synthetic possibilities. thermofisher.com The study of structure-reactivity relationships, similar to what has been done for related electrophilic trifluoromethylthiolating reagents, could lead to the discovery of entirely new applications for this compound and its derivatives. beilstein-journals.org

Expansion into New Areas of Materials Science

The triflate anion (CF₃SO₃⁻) is a key component in a rapidly expanding area of materials science: electrolytes for advanced battery technologies. wikipedia.org Ethyl trifluoromethanesulfonate serves as a crucial precursor for synthesizing triflate-based ionic liquids, which are valued for their high thermal and electrochemical stability, making them suitable for applications as electrolytes, heat transfer materials, and lubricants. nih.govbeilstein-journals.org

The unique properties of the triflate anion, such as its stability and its role as a weakly coordinating anion, are being exploited in next-generation energy storage systems. wikipedia.org Research is actively exploring the use of triflate salts (e.g., lithium, magnesium, and aluminum triflate) in electrolytes for "beyond-lithium" batteries. thermofisher.comresearchgate.netarxiv.org For example, aluminum trifluoromethanesulfonate has been proposed as a non-corrosive alternative to aluminum chloride in electrolytes for aluminum-ion batteries. thermofisher.comresearchgate.net Similarly, magnesium triflate-based electrolytes are being developed for rechargeable magnesium batteries. researchgate.net

Future opportunities for this compound in this field include:

Synthesis of Novel Ionic Liquids: Its role as a reagent in the clean, high-yield synthesis of triflate ionic liquids is critical. beilstein-journals.org New ionic liquids with tailored properties (e.g., viscosity, conductivity) can be designed and synthesized for specific applications.

Polymer Electrolytes: The incorporation of triflate groups into polymer backbones is a promising strategy for creating solid-state electrolytes. These materials offer potential safety and performance benefits over liquid electrolytes.

Surface Modification: The reactivity of the trifluoromethyl group can be harnessed to modify the surfaces of materials, imparting properties such as hydrophobicity and chemical resistance, similar to those seen in fluorinated polymers like PTFE. wikipedia.orgumich.edu Research into the surface modification of nanoparticles using related trifluoroethyl esters has already demonstrated the potential for creating functionalized nanomaterials. nih.gov

Table 2: Applications of Triflate-Based Materials

| Material Type | Application Area | Key Advantage | Role of this compound |

| Ionic Liquids | Electrolytes, Lubricants, Catalysis | High thermal & electrochemical stability nih.govbeilstein-journals.org | Key reagent in synthesis beilstein-journals.org |

| Metal Triflate Salts | Battery Electrolytes (Li, Mg, Al) | Electrochemical stability, non-corrosive potential thermofisher.comresearchgate.netarxiv.org | Indirectly, via synthesis of triflic acid/derivatives |

| Fluorinated Polymers | Coatings, Advanced Materials | Hydrophobicity, chemical inertness wikipedia.org | Potential precursor for monomer synthesis |

| Functionalized Nanoparticles | Bio-imaging, Catalysis | Tunable surface properties nih.gov | Model for surface modification strategies |

Advanced Spectroscopic Probes for Reaction Monitoring

Understanding and optimizing the synthesis and reactions of this compound requires sophisticated analytical techniques. Advanced spectroscopic methods are becoming indispensable tools for real-time reaction monitoring and detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are standard methods for characterizing this compound and its reaction products. nih.govrsc.org Future applications will increasingly involve in-situ NMR, where spectra are recorded directly from the reaction mixture over time. This provides invaluable kinetic data and insight into reaction mechanisms, such as the formation of intermediates in catalytic cycles. umich.edu

Raman Spectroscopy: This technique is particularly powerful for studying the solvation and association of ions in electrolyte solutions. nih.govthermofisher.comosti.gov For instance, Raman spectroscopy has been used to determine the percentages of free ions versus ion pairs for lithium triflate in polymer electrolytes by analyzing shifts in the CF₃ vibrational bands. thermofisher.com This information is crucial for designing electrolytes with optimal ionic conductivity for battery applications. osti.gov

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the continuous monitoring of reactant consumption and product formation by tracking changes in characteristic vibrational bands. youtube.com This can be applied to follow the synthesis of this compound or its subsequent reactions, providing real-time concentration profiles that are critical for process optimization and mechanistic studies. youtube.comnih.gov

The integration of these spectroscopic techniques, particularly in an in-situ capacity, will provide an unprecedented level of understanding of the chemical processes involving this compound, enabling more precise control and rational design of new synthetic protocols.

Computational Design of Enhanced Derivatives and Catalytic Systems

Computational chemistry, particularly Density Functional Theory (DFT), is emerging as a powerful predictive tool in the development of new chemical entities and processes. mdpi.com For this compound, computational methods offer a pathway to accelerate research and discovery.

Mechanistic Elucidation: DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and provide deep insights into reaction mechanisms. researchgate.netbeilstein-journals.org For example, computational studies have been used to investigate the mechanisms of copper-catalyzed reactions involving triflate anions and to explain the chemoselectivity of triflation reactions. beilstein-journals.orgchemrxiv.org Such studies can help rationalize experimental observations and guide the design of more efficient reactions.

Design of Novel Derivatives: In silico methods can be used to design new derivatives of this compound with enhanced or tailored properties. chemmethod.comnih.gov By modeling how structural changes affect electronic properties, reactivity, and stability, researchers can prioritize synthetic targets. For instance, the HOMO-LUMO gap, a measure of electronic excitability, can be calculated to predict potential applications in optoelectronic materials. chemmethod.com

Catalyst Development: Computational modeling can aid in the design of new catalysts for reactions involving trifluoromethanesulfinates. By understanding the interactions between the substrate and the catalyst at a molecular level, more active and selective catalysts can be developed. This approach is widely used in modern drug design and can be applied to materials science and synthetic chemistry. arxiv.orgnih.gov

The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling a more rational and efficient exploration of the chemical space surrounding this compound and unlocking its full potential.

Q & A

Basic: What are effective laboratory methods for synthesizing ethyl trifluoromethanesulfinate?

Answer: A metal-free, Lewis base-catalyzed approach involves reacting ethanol with N-(trifluoromethylsulfinyl)phthalimide. This method employs catalysts like DABCO or DMAP, achieving high yields (70–95%) under mild conditions (room temperature, 12–24 hours). Key advantages include broad functional group tolerance and scalability for gram-scale synthesis. Post-reaction, phthalimide by-products can be recycled .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- 19F-NMR : The trifluoromethyl group resonates at δ −72 to −75 ppm, with integration confirming purity.

- 13C-NMR : The sulfinate ester carbon appears at δ 115–120 ppm (CF3) and δ 65–70 ppm (SO2).

- IR : Strong S=O stretches at 1130–1180 cm⁻¹ and CF3 vibrations at 1250–1300 cm⁻¹.

Internal standards (e.g., trifluoroethanol) and calibrated relaxation delays (≥20 s) ensure accuracy in quantification .

Basic: What are the key considerations for ensuring reagent purity in reactions involving this compound?

Answer:

- Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography (hexane:ethyl acetate = 3:1).

- Analytical Validation : 19F-NMR with internal standards (e.g., trifluoroethanol) detects impurities like unreacted sulfinylphthalimide (<2% threshold).

- Storage : Anhydrous conditions (4°C under argon) prevent hydrolysis to trifluoromethanesulfinic acid .

Advanced: How can researchers resolve contradictions in reaction outcomes when using this compound under varying conditions?

Answer:

- Variable Yields : Trace moisture or oxygen may deactivate radical intermediates. Use rigorously dried solvents and degas protocols.

- By-Product Formation : Competing elimination pathways (e.g., alkene formation in bulky alcohols) can be minimized by lowering reaction temperature (0–5°C) or using sterically hindered bases .

- Data Validation : Cross-reference 19F-NMR with LC-MS to confirm product identity and quantify side reactions .

Advanced: What advanced computational methods aid in understanding the reaction mechanisms of this compound?

Answer:

- DFT Calculations : Model the Lewis base-adduct formation (e.g., DABCO-phthalimide complex) to predict activation barriers for sulfinylation vs. elimination.

- Radical Trapping Studies : Use TEMPO or BHT to confirm radical intermediates in trifluoromethylation reactions.

- Kinetic Isotope Effects (KIEs) : Differentiate between concerted and stepwise mechanisms in S-O bond cleavage .

Advanced: How to optimize reaction conditions to minimize by-products like alkenes during this compound synthesis?

Answer:

- Catalyst Screening : Replace DABCO with less basic catalysts (e.g., DMAP) to suppress β-hydrogen elimination.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing elimination.

- Substrate Engineering : Use ethanol derivatives with electron-withdrawing groups to disfavor alkene formation .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products.

- Waste Disposal : Neutralize acidic residues with NaHCO3 before aqueous disposal. Refer to Prudent Practices in the Laboratory for hazard mitigation .

Advanced: How does the choice of Lewis base catalyst influence the efficiency of this compound formation?

Answer:

- Nucleophilicity vs. Basicity : Strong bases (e.g., DABCO) accelerate adduct formation but may promote elimination. Weak bases (e.g., DMAP) favor sulfinylation.

- Steric Effects : Bulky catalysts (e.g., DBU) reduce side reactions in sterically hindered substrates.

- Catalyst Loading : 10–20 mol% typically balances reactivity and cost .

Advanced: What strategies are effective for quantifying trace impurities in this compound using 19F-NMR?

Answer:

- Internal Standard Calibration : Use trifluoroethanol (δ −76 ppm) with a 1:1 molar ratio to the target compound.

- Relaxation Delays : Set T1 delays to ≥5× the longest relaxation time (e.g., 20 s for CF3 groups).

- Robustness Testing : Vary IS concentration (±20%) to validate linearity (R² > 0.99) .

Advanced: How to design experiments to study the radical intermediates in this compound-mediated reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.